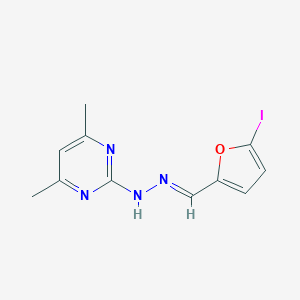

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-HNBD involves the addition of 5-formyl-2-hydroxybenzaldehyde to a mixture of nitric acid and concentrated sulfuric acid at -5 °C . The reaction mixture is stirred for 1 hour and then poured onto crushed ice .

Molecular Structure Analysis

The molecular formula of 4-HNBD is C8H5NO5 . Its InChI Code is 1S/C8H5NO5/c10-3-5-1-6 (4-11)8 (12)7 (2-5)9 (13)14/h1-4,12H and the InChI key is IQVHZPYPLGQYPC-UHFFFAOYSA-N .

Chemical Reactions Analysis

4-HNBD has been used in a variety of chemical reactions. For instance, it has been used in hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes. It could also be applicable in catalysis, particularly in aldol-type reactions. Furthermore, it could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions.

Physical and Chemical Properties Analysis

4-HNBD is a powder at room temperature . Its molecular weight is 195.13 .

科学的研究の応用

Hydroformylation and Hydrogenation Reactions

Research by Takesada and Wakamatsu (1970) on the hydroformylation of nitroalkenes with rhodium carbonyl revealed that 4-nitrostyrene yields isomeric (4-nitrophenyl)-propionaldehydes at a high efficiency. This study indicates the potential use of 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in similar hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes (Takesada & Wakamatsu, 1970).

Catalytic Applications

A study by Adhikary, Biswas, and Nag (1987) showed that dinuclear copper(II) complexes can mediate regioselective aldol-type condensation of related compounds like 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde. This suggests that this compound could be similarly applicable in catalysis, particularly in aldol-type reactions (Adhikary, Biswas, & Nag, 1987).

Biodegradation Studies

The biodegradation of nitrobenzene compounds, as studied by Haigler and Spain (1993), is another area of interest. Their research on Pseudomonas sp. strain 4NT, which can degrade 4-nitrotoluene, suggests potential biodegradation pathways for similar compounds like this compound (Haigler & Spain, 1993).

Photocatalytic Applications

Research by Flores et al. (2007) on the photocatalytic reduction of nitrobenzene over titanium dioxide indicates potential photocatalytic applications for this compound. This compound could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions (Flores et al., 2007).

Environmental Remediation

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, leading to a variety of phenolic products. This study suggests a potential application of this compound in environmental remediation, particularly in processes involving the degradation of aromatic nitro compounds (Carlos et al., 2008).

Safety and Hazards

作用機序

Target of Action

It is known to interact with proteins and enzymes, which suggests that it may have multiple targets depending on the specific biochemical context.

Mode of Action

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a synthetic aromatic compound that is commonly used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent label, and as a chromogenic agent. Its nitro group may facilitate the formation of complex aldehydes.

Biochemical Pathways

It has been suggested that it could be involved in hydroformylation reactions, aldol-type reactions, and photocatalytic reactions.

Result of Action

It has been suggested that it could be involved in the degradation of aromatic nitro compounds.

Action Environment

It is known that it has unique properties in aqueous solutions.

特性

IUPAC Name |

4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVHZPYPLGQYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-Fluoro-2-nitroanilino}-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376688.png)

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376689.png)

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376692.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)

![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)

methanone](/img/structure/B376698.png)

![4-[(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376705.png)

![1,5-dimethyl-4-{[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376706.png)

![3-(3-bromophenyl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376710.png)